

The Pharmacological Profile of SR12418: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR12418
Cat. No.: B10861337

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Introduction

SR12418 is a synthetic small molecule that acts as a potent agonist for the nuclear receptors REV-ERB α (NR1D1) and REV-ERB β (NR1D2). Developed as a successor to the proof-of-concept compound SR9009, **SR12418** exhibits a superior pharmacological profile, including improved plasma exposure and greater potency.^{[1][2][3]} The REV-ERB nuclear receptors are critical components of the core circadian clock machinery, functioning as transcriptional repressors that link circadian rhythms with metabolic and inflammatory pathways.^{[2][4][5]} **SR12418** enhances the natural repressive function of these receptors, making it a valuable chemical probe to investigate the therapeutic potential of targeting REV-ERB in various pathologies, particularly TH17 cell-mediated autoimmune diseases.^{[1][4][6]}

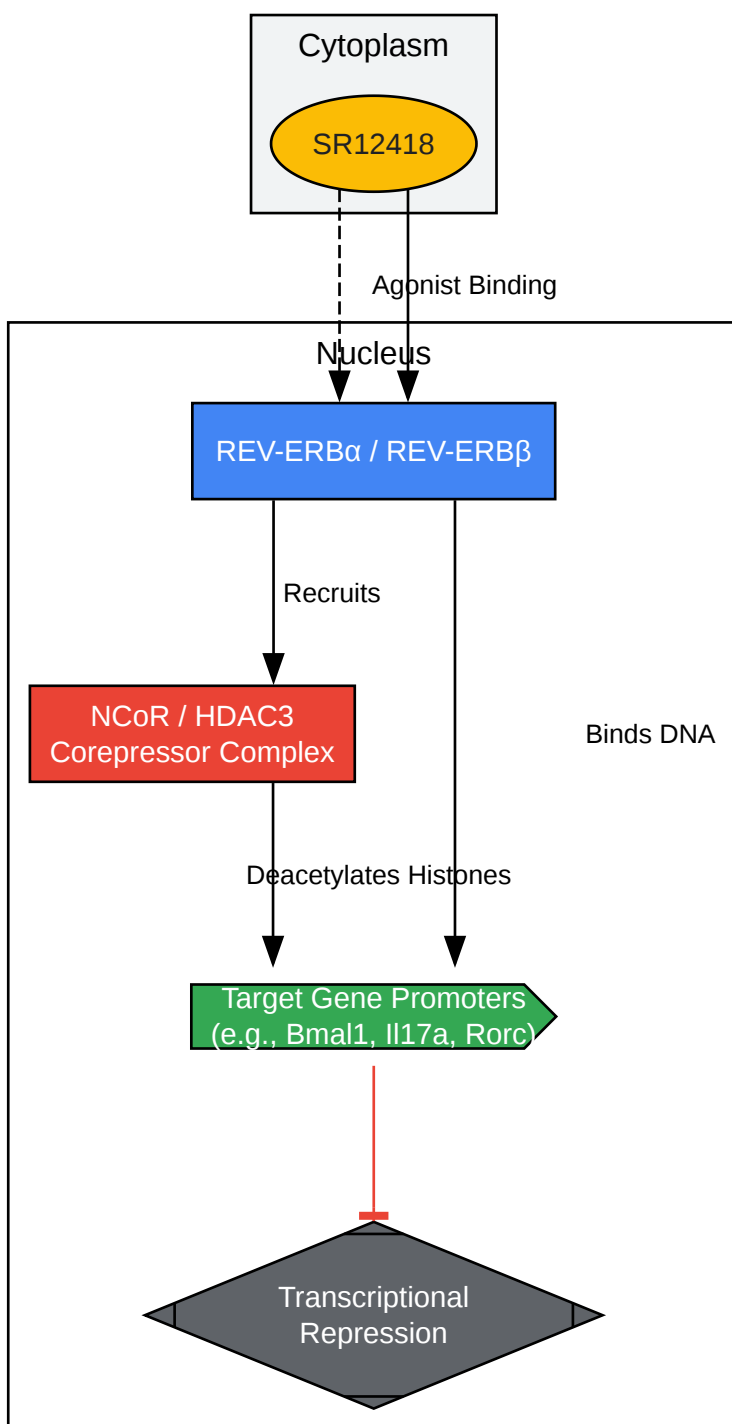
Mechanism of Action

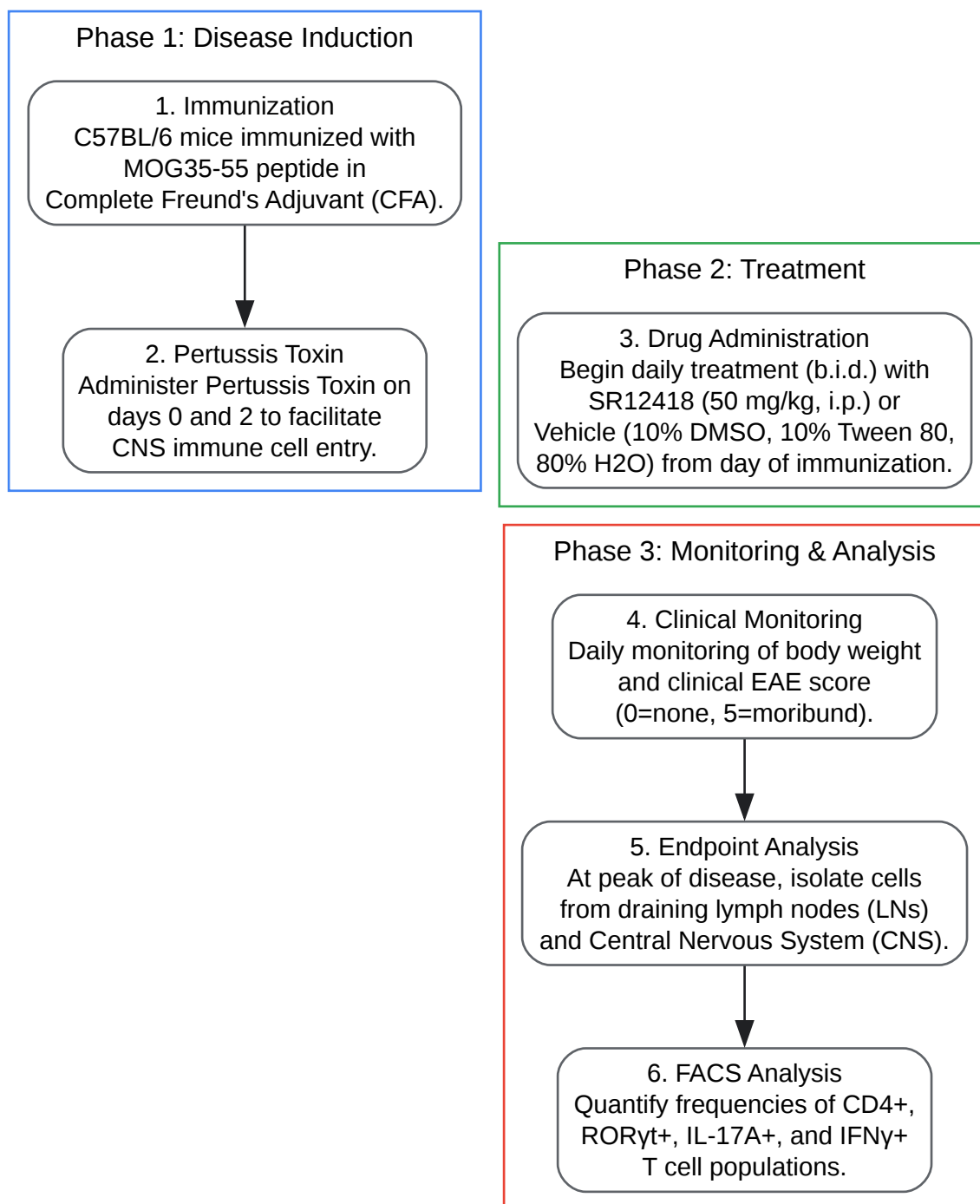
SR12418 functions by binding to the ligand-binding domain of REV-ERB α and REV-ERB β .^{[1][3]} Unlike activating nuclear receptors, REV-ERBs lack the canonical activation function-2 (AF-2) domain required to recruit coactivators.^[4] Instead, they constitutively repress gene expression by recruiting corepressor complexes. The endogenous ligand for REV-ERBs is heme.^{[4][7]}

The binding of an agonist like **SR12418** stabilizes a conformation of the receptor that enhances the recruitment of the nuclear receptor corepressor (NCoR) and histone deacetylase 3 (HDAC3) complex.^[4] This complex is then targeted to REV-ERB response elements in the

promoter regions of target genes, leading to histone deacetylation, chromatin condensation, and transcriptional silencing.[4]

Key targets of REV-ERB-mediated repression include core clock genes like Bmal1 and genes critical for T helper 17 (TH17) cell differentiation and function, such as Il17a and Rorc (which encodes the transcription factor RORγt).[1][3] By enhancing the repression of these genes, **SR12418** effectively suppresses the pro-inflammatory TH17 phenotype.[1]





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- To cite this document: BenchChem. [The Pharmacological Profile of SR12418: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861337#pharmacological-profile-of-sr12418]

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